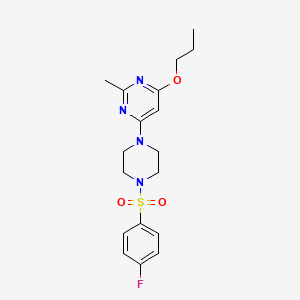

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Description

Properties

IUPAC Name |

4-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-6-4-15(19)5-7-16/h4-7,13H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQQIUUNJBPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves multiple steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis or photocatalytic synthesis to achieve higher yields and purity .

Chemical Reactions Analysis

4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it is often explored for its potential as a pharmacophore in the development of drugs targeting dopamine and serotonin receptors . Its structure allows for the study of receptor-ligand interactions, making it valuable in the design of neuropharmacological agents. Additionally, it can be used in radiolabeling studies for in vivo molecular imaging .

Mechanism of Action

The mechanism of action of 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The fluorophenyl group enhances its binding affinity to these receptors, while the sulfonyl group contributes to its overall stability and bioavailability. The compound’s effects are mediated through the modulation of neurotransmitter pathways, influencing various physiological and neurological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Key Analogs

The target compound differs from its analogs primarily in the substituents on the phenylsulfonyl group and the pyrimidine core. Below is a comparative analysis of three closely related derivatives:

Key Observations:

Substituent Position and Electronic Effects: The para-fluoro substituent in the target compound (electron-withdrawing) may enhance sulfonyl group reactivity compared to the ortho-fluoro analog . The 2,5-dichloro derivative exhibits increased molecular weight and lipophilicity, which could improve membrane permeability but reduce solubility.

Impact on Pharmacokinetics :

- Methoxy and chloro substituents may influence metabolic stability. For instance, chloro groups are often associated with prolonged half-lives due to resistance to oxidative metabolism.

- Fluorine atoms, particularly in the para position, are commonly used to modulate bioavailability and target affinity .

Synthetic Accessibility :

Comparison with Broader Pyrimidine Derivatives

- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide : This compound features a hydroxymethyl and isopropyl group on the pyrimidine ring, highlighting the versatility of pyrimidine derivatives in drug design.

- 1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone : As a dihydropyrimidine, this analog has a reduced aromatic system, which may affect its planar binding to enzymatic pockets. The sulfanylidene group introduces hydrogen-bonding capabilities distinct from sulfonyl derivatives.

Biological Activity

The compound 4-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a member of a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 401.45 g/mol. Its structure includes:

- A piperazine ring , which is common in many pharmaceuticals.

- A sulfonyl group attached to a fluorinated phenyl moiety, enhancing its reactivity and potential biological interactions.

- A propoxy group that may influence its lipophilicity and membrane permeability.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing potential applications in therapeutic areas such as analgesia, anti-inflammation, and possibly as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise in inhibiting key enzymes involved in pain pathways and inflammation. For instance, it may act as a competitive inhibitor for enzymes like tyrosinase, which is crucial in melanin biosynthesis and implicated in hyperpigmentation disorders .

- Receptor Modulation : The structural features suggest potential interactions with various receptors, including those involved in the central nervous system (CNS) pathways, which could account for its analgesic effects.

Analgesic and Anti-inflammatory Effects

A study evaluating similar piperazine derivatives found that compounds with sulfonamide groups exhibited significant analgesic and anti-inflammatory activities. The mechanism was attributed to the inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis .

Antimelanogenic Activity

In research focused on tyrosinase inhibitors, derivatives of the piperazine structure demonstrated competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid. For example, one derivative showed an IC50 of 0.18 μM compared to 17.76 μM for kojic acid . This suggests that modifications in the piperazine structure can enhance inhibitory potency against tyrosinase.

Comparative Analysis of Related Compounds

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| N-(2-chlorophenyl)-4-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-4-oxobutanamide | Structure | Contains a chlorinated phenyl group | Anticancer properties |

| 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)ethanol | Structure | Alcohol functional group | Potential CNS activity |

| 6-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | Structure | Triazole ring addition | Research compound for various assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.